![molecular formula C13H14ClN3 B12883244 5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine CAS No. 485827-21-2](/img/structure/B12883244.png)
5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a cyclobutyl group and a chlorophenyl group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorophenylcyclobutanone with hydrazine to form the corresponding hydrazone, followed by cyclization to yield the pyrazole derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride: A compound with a similar cyclobutyl and chlorophenyl structure but different functional groups.
N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride: Another related compound with structural similarities.
Uniqueness
5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
485827-21-2 |
|---|---|
Fórmula molecular |
C13H14ClN3 |
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
5-[1-(4-chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H14ClN3/c14-10-4-2-9(3-5-10)13(6-1-7-13)11-8-12(15)17-16-11/h2-5,8H,1,6-7H2,(H3,15,16,17) |
Clave InChI |
CAEBCRLKQBEXHT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC=C(C=C2)Cl)C3=CC(=NN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12883164.png)
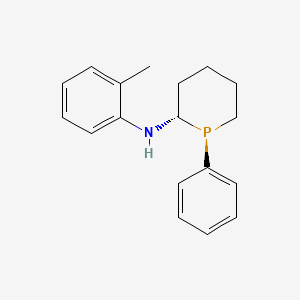
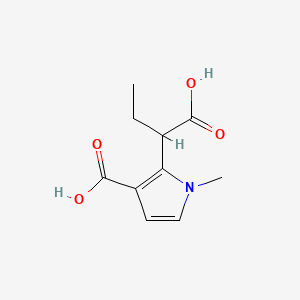

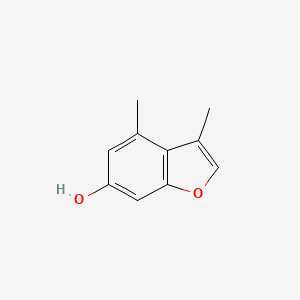
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
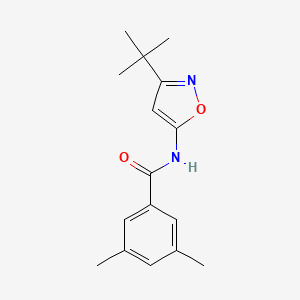
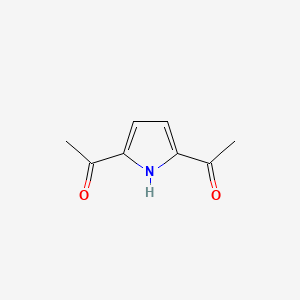
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)

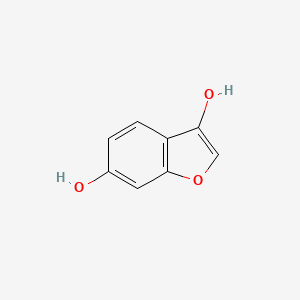
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
